molecular formula C7H11ClO3 B1604314 7-Chloro-2-oxoheptanoic acid CAS No. 874886-74-5

7-Chloro-2-oxoheptanoic acid

Cat. No.: B1604314
CAS No.: 874886-74-5
M. Wt: 178.61 g/mol
InChI Key: ZJUYOWJXXHLBOO-UHFFFAOYSA-N
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Description

7-Chloro-2-oxoheptanoic acid is an organic compound with the molecular formula C7H11ClO3 It is a derivative of heptanoic acid, characterized by the presence of a chlorine atom at the seventh position and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-oxoheptanoic acid typically involves the use of 1-bromo-5-chloropentane as a starting material. The process includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-oxoheptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloro-2-oxoheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-oxoheptanoic acid primarily involves its role as an intermediate in the synthesis of other compounds. For instance, in the synthesis of cilastatin, it inhibits renal dehydropeptidase, thereby preventing the degradation of co-administered antibiotics and enhancing their efficacy .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2-oxoheptanoic acid is unique due to the presence of both a chlorine atom and a keto group, which confer distinct reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

7-chloro-2-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c8-5-3-1-2-4-6(9)7(10)11/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUYOWJXXHLBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)C(=O)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641301
Record name 7-Chloro-2-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874886-74-5
Record name 7-Chloro-2-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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